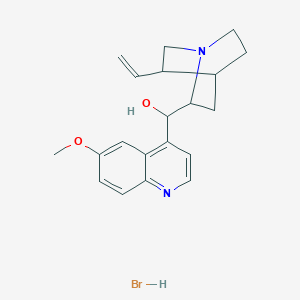

Sodium Octanoate-8,8,8-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’octanoate de sodium-8,8,8-d3, également connu sous le nom d’octanoate de sodium-8,8,8-[d3], est un composé isotopiquement marqué de formule moléculaire C8H12D3NaO2 et de masse moléculaire de 169,21 g/mol. Ce composé est principalement utilisé en recherche en raison de son marquage isotopique stable, ce qui le rend précieux pour diverses études scientifiques, notamment la recherche métabolique, l’analyse environnementale et le diagnostic clinique.

Méthodes De Préparation

La synthèse de l’octanoate de sodium-8,8,8-d3 implique l’incorporation d’atomes de deutérium dans la structure de l’octanoate. Une méthode courante pour préparer des dérivés d’octanoate de sodium implique la réaction de l’acide octanoïque avec l’hydroxyde de sodium pour former le sel de sodium. Pour la version deutérée, des réactifs deutérés sont utilisés pour introduire les atomes de deutérium à des positions spécifiques dans la molécule .

Les méthodes de production industrielle de composés isotopiquement marqués comme l’octanoate de sodium-8,8,8-d3 font souvent appel à une synthèse personnalisée pour répondre à des besoins de recherche spécifiques. Ces méthodes garantissent une pureté élevée et un marquage isotopique précis, qui sont cruciaux pour des résultats expérimentaux précis .

Analyse Des Réactions Chimiques

L’octanoate de sodium-8,8,8-d3 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’octanoate de sodium-8,8,8-d3 peut produire des dérivés d’acide octanoïque, tandis que la réduction peut produire des dérivés d’octanol.

Applications De Recherche Scientifique

L’octanoate de sodium-8,8,8-d3 a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en spectroscopie de résonance magnétique nucléaire (RMN) pour étudier les mécanismes et la cinétique des réactions.

Biologie : Il est utilisé en recherche métabolique pour tracer les voies métaboliques et comprendre la dynamique des processus biochimiques.

Médecine : Il est utilisé en diagnostic clinique pour l’imagerie et le diagnostic, ainsi que dans l’étude du métabolisme des médicaments et de la pharmacocinétique.

Industrie : Il est utilisé comme étalon de polluant environnemental pour détecter les contaminants dans l’air, l’eau, le sol, les sédiments et les aliments.

Mécanisme D'action

Le mécanisme d’action de l’octanoate de sodium-8,8,8-d3 implique son rôle de traceur isotopique stable. Dans les études métaboliques, il aide les chercheurs à suivre l’incorporation et la transformation de l’octanoate dans diverses voies biochimiques. Les atomes de deutérium dans le composé fournissent un signal distinct en spectroscopie RMN, ce qui permet un suivi précis des processus métaboliques.

Comparaison Avec Des Composés Similaires

L’octanoate de sodium-8,8,8-d3 est unique en raison de son marquage isotopique avec du deutérium. Des composés similaires comprennent :

Octanoate de sodium : La version non deutérée, utilisée dans des applications similaires, mais sans le marquage isotopique.

Hexanoate de sodium : Un sel d’acide gras à chaîne plus courte, utilisé dans des études métaboliques et environnementales.

Décanoate de sodium : Un sel d’acide gras à chaîne plus longue, également utilisé dans des études métaboliques et environnementales.

L’unicité de l’octanoate de sodium-8,8,8-d3 réside dans sa capacité à fournir des informations détaillées sur les voies métaboliques et les mécanismes réactionnels grâce à son marquage isotopique, ce qui n’est pas possible avec des composés non marqués.

Propriétés

Formule moléculaire |

C8H15NaO2 |

|---|---|

Poids moléculaire |

169.21 g/mol |

Nom IUPAC |

sodium;8,8,8-trideuteriooctanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3; |

Clé InChI |

BYKRNSHANADUFY-NIIDSAIPSA-M |

SMILES isomérique |

[2H]C([2H])([2H])CCCCCCC(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCC(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)